molecular formula C20H13F2N3OS B2688526 2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-39-9

2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2688526
CAS No.: 863593-39-9
M. Wt: 381.4
InChI Key: GCJIGBTYKNCOGP-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide core structure with two fluorine atoms attached at the 2 and 6 positions. The benzamide is further substituted with a thiazolo[5,4-b]pyridin-2-yl group and a 2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide core provides a planar structure, while the thiazolo[5,4-b]pyridin-2-yl group and the 2-methylphenyl group may introduce steric hindrance and influence the overall conformation of the molecule .

Scientific Research Applications

Synthesis and Radiolabeling for Imaging Applications

2,6-Difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was synthesized for potential use as a PET imaging agent targeting B-Raf(V600E) in cancers. The compound was prepared through a multi-step synthesis from 2,6-difluorobenzoic acid, highlighting its role in developing diagnostic tools for oncology (Wang et al., 2013).

Anticancer and Kinase Inhibition Activities

A series of compounds, including thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety, were synthesized and evaluated for their anticancer properties. These compounds demonstrated significant in vitro antitumor activity against various cancer cell lines, along with notable Aurora A kinase and KSP inhibitory activities, showcasing their potential as dual-function anticancer agents (El-All et al., 2015).

Heterocyclic Synthesis for Antitumor Agents

Research on the synthesis of mono- and difluorinated benzothiazoles, including derivatives similar to the queried compound, has shown potent in vitro cytotoxicity against certain cancer cell lines, underscoring the importance of fluorine substituents in enhancing anticancer activity. These findings suggest the potential of such fluorinated compounds in the development of new antitumor agents (Hutchinson et al., 2001).

Antimicrobial and Anticancer Activities

A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines. This highlights the versatility of thiazolo[5,4-b]pyridin derivatives in developing treatments for various diseases, including their potential use in antimicrobial and anticancer therapies (Ravinaik et al., 2021).

Future Directions

The future directions for the study of “2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent .

Mechanism of Action

Target of Action

The primary targets of 2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide The presence of the thiazolo[5,4-b]pyridine moiety suggests a potential role in interacting with a wide range of receptor targets .

Biochemical Pathways

The specific biochemical pathways affected by 2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide , suggesting that they may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Thiazolo[5,4-b]pyridines, to which this compound belongs, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . They have also been reported as histamine H3 receptor antagonists .

Cellular Effects

2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent PI3K inhibitor, inhibiting PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Properties

IUPAC Name

2,6-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c1-11-12(19-25-16-9-4-10-23-20(16)27-19)5-2-8-15(11)24-18(26)17-13(21)6-3-7-14(17)22/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIGBTYKNCOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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